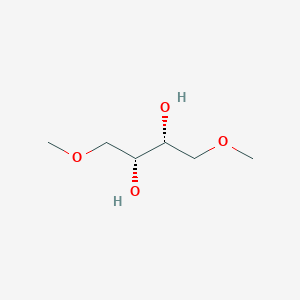

(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol

描述

Significance of Chiral Diols in Advanced Organic Chemistry

Chiral diols, which are organic compounds containing two hydroxyl groups in a chiral molecule, are fundamental building blocks and intermediates in synthetic organic chemistry. nih.govalfachemic.com Their value stems from their versatile applications as chiral auxiliaries, ligands for metal-catalyzed reactions, and as organocatalysts themselves. nih.govacs.orgnih.gov The presence of two hydroxyl groups allows these molecules to coordinate with reagents or substrates, creating a defined chiral environment that can direct the stereochemical outcome of a reaction. alfachemic.comnih.gov

These compounds are pivotal in the synthesis of a wide array of chiral chemicals, including pharmaceuticals and other biologically active products. nih.govacs.org Many natural products, such as carbohydrates, feature multiple hydroxyl groups and exist as single enantiomers. acs.org The ability of synthetic chiral diols to mimic this level of stereocontrol is a primary driver of their importance. They are used in numerous asymmetric transformations, such as hydrogenation, oxidation, aldol (B89426) condensations, and cycloaddition reactions. alfachemic.combenthamdirect.com

Evolution of Chiral Auxiliaries and Ligands in Enantioselective Transformations

The field of asymmetric synthesis has undergone significant evolution. Early methods often relied on the use of chiral auxiliaries, which are stereogenic groups temporarily attached to a substrate to direct a stereoselective reaction. uwindsor.cawikipedia.org Introduced in the 1970s, these auxiliaries, such as those derived from 8-phenylmenthol or trans-2-phenyl-1-cyclohexanol, were instrumental in early asymmetric synthesis but required stoichiometric amounts and subsequent removal, which could be inefficient. wikipedia.org

The pursuit of more elegant and efficient methods led to the development of enantioselective catalysis. uwindsor.ca This approach uses sub-stoichiometric amounts of a chiral catalyst to generate large quantities of a chiral product. uwindsor.ca This shift was heavily reliant on the design and synthesis of effective chiral ligands—organic molecules that bind to a metal center to create a chiral catalyst. mdpi.comwiley.com The binding of these ligands creates a specific chiral environment around the metal, enabling high levels of stereo-induction in a variety of transformations. mdpi.com The development of ligand libraries, featuring scaffolds like BINOL, TADDOL, and various phosphoramidites, has been a major theme, as no single ligand is universally effective for all reactions. nih.govchemrxiv.org This evolution towards catalysis aligns with the growing demand for greener, more atom-economical chemical processes. benthamdirect.com

Structural Features and Stereochemical Control of (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol

This compound is a chiral diol derived from L-tartaric acid, a readily available starting material from the chiral pool. researchgate.net Its structure is characterized by a C2-axis of symmetry, a feature known to be highly effective in inducing enantioselectivity. researchgate.net The key structural elements are the two stereogenic centers at the C2 and C3 positions, both with an (R)-configuration, and the methoxy (B1213986) groups at the C1 and C4 positions.

The methoxy groups replace the terminal hydroxyls of a standard threitol backbone. This modification is significant as it alters the molecule's polarity and steric profile while retaining the crucial diol functionality at the core of the molecule. This central diol is available for coordination with metal centers or other reagents, while the methoxy groups provide a defined stereochemical environment that influences the approach of reactants. It is used as a reagent in the synthesis of other chiral compounds and as a resolving agent for ketones. caltagmedsystems.co.uk For instance, it has been successfully used as a stable protecting group for boronic acids, enabling access to a variety of enantiomerically pure organoboron reagents which are versatile intermediates in asymmetric synthesis. researchgate.net

| Property | Value |

|---|---|

| CAS Number | 33507-82-3 sigmaaldrich.com |

| Molecular Formula | C6H14O4 caltagmedsystems.co.uk |

| Molecular Weight | 150.17 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 28-30 °C sigmaaldrich.com |

| Optical Activity | [α]20/D +1.8±0.1°, c = 1.9% in methanol (B129727) sigmaaldrich.com |

Research Scope and Potential for New Methodologies

The continuous search for novel and more efficient chiral ligands and catalysts remains a major focus in organic chemistry. chemrxiv.org While established ligands like BINOL are highly effective, the substrate-dependent nature of asymmetric catalysis means there is always a need for a diverse toolbox of chiral inducers. chemrxiv.org The development of effective synthetic methods for chiral units like the anti-1,3-diol, a common motif in natural products, highlights the ongoing need for innovation. acs.org

Given its C2-symmetric structure and derivation from an inexpensive chiral pool source, this compound represents a platform for the development of new methodologies. Research could focus on its application as a ligand in a broader range of metal-catalyzed reactions beyond its current documented uses. The modification of its methoxy groups could lead to a library of related diols with tunable steric and electronic properties, potentially yielding catalysts with improved activity or selectivity for challenging transformations. chemrxiv.org Furthermore, its potential as a chiral organocatalyst, perhaps in conjunction with additives, for reactions like asymmetric aldol additions could be explored, following trends in the field where chiral diols have shown promise. nih.govacs.org The creation of novel chiral-bridged dienes for use as ligands in enantioselective catalysis is another area of active research where derivatives of this compound could prove valuable. nih.gov

Structure

3D Structure

属性

IUPAC Name |

1,4-dimethoxybutane-2,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4/c1-9-3-5(7)6(8)4-10-2/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXJVYUZWDGUBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(COC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337396 | |

| Record name | 1,4-Dimethoxy-2,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33507-82-3 | |

| Record name | 1,4-Dimethoxy-2,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthetic Methodologies for R,r + 1,4 Dimethoxy 2,3 Butanediol

Chemoenzymatic and Microbial Approaches for Enantiopure Synthesis

Chemoenzymatic and microbial methods offer a green and highly selective alternative to traditional chemical synthesis for producing chiral compounds. These approaches utilize the inherent stereospecificity of enzymes and microorganisms to produce enantiopure products.

While direct microbial fermentation is a common method for producing the precursor (R,R)-2,3-butanediol, further enzymatic steps would be required for its conversion to the target dimethoxy compound. rsc.orgnih.gov The synthesis of 2,3-butanediol (B46004) (2,3-BD) in microorganisms like Bacillus licheniformis and Klebsiella pneumoniae involves key enzymes such as acetolactate synthase, acetolactate decarboxylase, and butanediol (B1596017) dehydrogenase. rsc.orgmdpi.com The stereochemistry of the resulting diol is determined by the specificity of butanediol dehydrogenase. nih.gov For instance, by deleting the gene responsible for meso-2,3-BD production (budC), engineered strains of B. licheniformis and K. pneumoniae have been shown to produce (2R,3R)-2,3-BD with high purity. rsc.orgnih.gov

A subsequent chemoenzymatic step could involve the specific methylation of the primary hydroxyl groups of (R,R)-2,3-butanediol. This two-step process, combining microbial fermentation with a targeted enzymatic or chemical methylation, represents a powerful strategy for accessing (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol. Such integrated processes, combining microbial, enzymatic, and chemical catalysts, are gaining traction for their efficiency and sustainability. nih.gov

Chiral Pool Strategies from Renewable Resources

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This strategy directly incorporates the existing stereocenters of the starting material into the target molecule, providing an efficient route to complex chiral structures.

L-Tartaric acid, a by-product of winemaking, is one of the most common and inexpensive chiral precursors for synthesizing C2-symmetric diols. nih.govpw.edu.pl Its two stereocenters provide a direct template for the (R,R) configuration of the target diol. The synthesis typically begins with an ester of L-tartaric acid, such as diethyl L-tartrate or dimethyl L-tartrate. researchgate.netorgsyn.org

A general and widely employed route involves several key transformations: orgsyn.org

Protection of the Diol: The two secondary hydroxyl groups of the tartrate ester are first protected, often by forming a ketal, such as an isopropylidene ketal using 2,2-dimethoxypropane. orgsyn.org

Reduction of the Ester Groups: The two ester functionalities are then reduced to primary alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This step converts the tartrate backbone into a threitol derivative. orgsyn.org

Methylation of Primary Alcohols: The terminal hydroxyl groups are subsequently methylated. This can be achieved using a reagent like methyl iodide (MeI) with a base such as sodium hydride (NaH).

Deprotection: Finally, the protecting group on the secondary hydroxyls is removed to yield the target this compound.

An alternative procedure involves the direct methylation of (R,R)-(+)-N,N,N',N'-Tetramethyltartaric acid diamide, which is synthesized from diethyl tartrate and dimethylamine. orgsyn.org This intermediate is then methylated using dimethyl sulfate (B86663), followed by reduction to afford the desired product. orgsyn.org

Table 1: Synthetic Steps from Diethyl L-Tartrate

| Step | Reagents | Intermediate Product | Purpose |

|---|---|---|---|

| 1 | Dimethylamine, Methanol (B129727) | (R,R)-(+)-N,N,N',N'-Tetramethyltartaric acid diamide | Conversion of esters to amides. orgsyn.org |

| 2 | Dimethyl sulfate, NaOH | (R,R)-(+)-2,3-Dimethoxy-N,N,N',N'-tetramethylsuccinic acid diamide | Methylation of hydroxyl groups. orgsyn.org |

This interactive table summarizes a common synthetic pathway.

While L-tartaric acid is the dominant chiral precursor, other natural chiral molecules can theoretically serve as starting points. For instance, various sugars, which are abundant renewable resources, are common starting materials for the synthesis of other complex chiral molecules. However, for the specific synthesis of this compound, L-tartaric acid and its esters remain the most direct and widely documented precursors due to the direct correspondence of their stereochemical centers to the target molecule's structure. nih.govorgsyn.org

Asymmetric Catalysis in Precursor Formation and Diol Generation

Asymmetric catalysis is a powerful tool for creating chiral molecules where a small amount of a chiral catalyst directs a reaction to favor the formation of one enantiomer over the other. nih.govcardiff.ac.uk While chiral pool synthesis relies on transferring existing chirality, asymmetric catalysis creates new chiral centers with high enantioselectivity.

In the context of this compound, asymmetric catalysis can be applied to create the key (R,R)-diol stereochemistry in a precursor molecule. For example, the asymmetric dihydroxylation of a suitable alkene precursor, such as trans-1,4-dimethoxy-2-butene, could theoretically install the two hydroxyl groups with the desired (R,R) configuration. This type of reaction, pioneered by Sharpless, uses a chiral ligand (often derived from cinchona alkaloids) in conjunction with an osmium catalyst to achieve high enantioselectivity.

Similarly, the asymmetric hydrogenation of a diketone precursor, 1,4-dimethoxy-2,3-butanedione, using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium) could produce the (R,R)-diol. nih.gov These catalytic methods offer the advantage of generating the desired stereochemistry from achiral or prochiral starting materials, expanding the range of potential synthetic routes.

Optimization of Stereochemical Purity and Yield

When starting from a chiral precursor like L-tartaric acid, the focus shifts from enantioselectivity (which is already set by the starting material) to diastereoselectivity in subsequent reactions. Diastereoselective reactions are crucial for ensuring that the new chemical bonds are formed with the correct spatial orientation relative to the existing chiral centers.

In the synthesis of more complex analogs, such as (2R, 3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol from dimethyl L-tartrate, the reactions are designed to be highly diastereoselective. researchgate.net For example, the addition of Grignard reagents to tartrate-derived aldehydes or ketones must be controlled to produce the desired diastereomer. One reported method achieves high regioselectivity through the 2,3-cyclosulfitation of a tetrol intermediate, which selectively protects the secondary hydroxyl groups, allowing for further manipulation of the molecule. researchgate.net These methods ensure that the final product retains the correct anti relationship between the two hydroxyl groups, which is characteristic of the threitol configuration derived from tartaric acid.

Enantiomeric Enrichment Techniques (e.g., Resolution)

While direct asymmetric synthesis from a chiral pool is often the most efficient strategy, resolution of a racemic mixture represents a viable alternative for obtaining enantiomerically pure this compound. Resolution techniques separate enantiomers from a 1:1 mixture by temporarily converting them into diastereomers, which possess different physical properties and can thus be separated.

Classical Chemical Resolution: This is the most common method for resolving racemic mixtures. libretexts.org It involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. libretexts.org For a racemic mixture of 1,4-dimethoxy-2,3-butanediol, which is a diol, this would first require derivatization to introduce a functional group amenable to salt formation, such as a carboxylic acid or an amine.

For instance, the diol could be reacted to form a diester with a racemic carboxylic acid, and this new mixture of enantiomeric diesters could then be resolved using a chiral amine. A more direct approach involves the use of a chiral acid, like (+)-tartaric acid, to form diastereomeric salts with a racemic amine. libretexts.orgrsc.org The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. libretexts.org Once separated, the resolving agent is removed to yield the pure enantiomer.

Chromatographic Resolution: Chiral chromatography is a powerful technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. High-performance liquid chromatography (HPLC) with a chiral column is a widely used analytical and preparative method for obtaining highly pure enantiomers. nih.govmdpi.com Simulated moving bed (SMB) chromatography represents a continuous and efficient preparative-scale HPLC technique for separating racemic mixtures. nih.gov

Kinetic Resolution: This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. This method is widely applicable but is theoretically limited to a 50% yield for the recovered, less reactive enantiomer.

The table below summarizes common enantiomeric enrichment techniques.

Table 1: Enantiomeric Enrichment Techniques| Technique | Principle | Typical Application |

|---|---|---|

| Classical Chemical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on different physical properties (e.g., solubility). libretexts.org | Racemic acids and bases. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. mdpi.com | Analytical and preparative scale separation of a wide range of racemates. |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst or reagent, leading to enrichment of the less reactive enantiomer. | Racemic alcohols, epoxides, etc. |

Development of Practical and Scalable Syntheses

A practical and scalable synthesis of this compound prioritizes cost-effective starting materials, high yields, operational simplicity, and safety. A common and efficient strategy for synthesizing this and related C2-symmetric diols is to start from the inexpensive and naturally occurring chiral molecule, L-(+)-tartaric acid. nih.gov

A plausible synthetic route starting from L-(+)-tartaric acid would involve the following key steps:

Esterification: L-tartaric acid is first converted to its dimethyl ester, dimethyl L-tartrate, to protect the carboxylic acid functionalities.

Diol Protection: The two secondary hydroxyl groups of dimethyl L-tartrate are protected. A common method is the formation of an acetal (B89532) or ketal.

Reduction: The ester groups are then reduced to primary alcohols, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), to form the protected 2,3-butanediol skeleton.

Methylation: The terminal hydroxyl groups are converted to methoxy (B1213986) groups via Williamson ether synthesis, using a methylating agent like methyl iodide (MeI) or dimethyl sulfate in the presence of a base such as sodium hydride (NaH).

Deprotection: Finally, removal of the protecting group from the 2,3-diol reveals the target molecule, this compound.

This sequence ensures that the stereochemistry at C2 and C3, which originates from the L-tartaric acid starting material, is preserved throughout the synthesis.

For industrial-scale production, factors such as the cost and handling of reagents (e.g., LiAlH₄, NaH), optimization of reaction conditions to maximize yield and minimize byproducts, and simplification of purification steps are critical considerations. Alternative, greener routes, potentially involving catalytic hydrogenations for the reduction step, could also be explored to enhance the scalability and safety of the process.

The table below outlines a potential synthetic sequence.

Table 2: Proposed Synthetic Pathway for this compound| Step | Reaction | Reagents | Intermediate Product |

|---|---|---|---|

| 1 | Esterification | Methanol, Acid Catalyst | Dimethyl L-tartrate |

| 2 | Diol Protection | e.g., Acetone, Acid Catalyst | Protected Dimethyl L-tartrate |

| 3 | Reduction | e.g., Lithium Aluminum Hydride (LiAlH₄) | Protected (R,R)-2,3-butanediol |

| 4 | Methylation | e.g., Sodium Hydride (NaH), Methyl Iodide (MeI) | Protected (R,R)-1,4-Dimethoxy-2,3-butanediol |

Application As a Chiral Auxiliary in Asymmetric Organic Transformations

Role in Diastereoselective Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds with precise control over the resulting stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries derived from tartaric acid are instrumental in achieving this control in a variety of reaction types. nih.govspringerprofessional.de

Asymmetric alkylation of enolates is a powerful method for constructing chiral centers. When a prochiral ketone, ester, or amide is attached to a chiral auxiliary like a tartrate derivative, the auxiliary's stereogenic centers dictate the facial selectivity of the enolate. researchgate.net The auxiliary's structure blocks one face of the enolate from the approaching electrophile (e.g., an alkyl halide), forcing the alkylation to occur from the less sterically hindered face. nih.gov

For instance, amides derived from pseudoephenamine, another class of chiral auxiliary, exhibit remarkable stereocontrol in alkylation reactions, particularly in forming quaternary carbon centers. numberanalytics.com Similarly, the lithium enolate of a (2S,3S,5S,6S)-dimethoxy-2,3-dimethyl-1,4-dioxane-5,6-dithiocarboxylate, a tartrate-derived auxiliary, undergoes highly stereoselective alkylations to afford products with a cis stereochemistry. researchgate.net The predictable stereochemical induction is often rationalized by the formation of a rigid chelated intermediate involving the enolate, a lithium cation, and the oxygen atoms of the auxiliary, which presents a clear steric bias. nih.gov While specific data on alkylations using (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol itself is not extensively detailed in seminal reports, the principles established with closely related tartrate derivatives demonstrate the potential for high diastereoselectivity. tcichemicals.comresearchgate.net

| Substrate Class | Auxiliary Type | Reaction | Diastereoselectivity (d.r.) | Reference |

| Oxazolidinone Amide | Evans Oxazolidinone | Alkylation | >99:1 | ethz.ch |

| Dioxane Dithiocarboxylate | Tartrate Derivative | Alkylation | High (cis product) | researchgate.net |

| Pseudoephenamine Amide | Pseudoephenamine | Alkylation | up to >98:2 | numberanalytics.com |

The addition of nucleophiles to carbonyls and imines is a fundamental C-C bond-forming reaction. When the electrophile contains a stereocenter alpha to the reactive group, the reaction outcome is governed by substrate control models like the Felkin-Anh model. sigmaaldrich.com Chiral auxiliaries attached to the nucleophile or electrophile can override or reinforce these inherent facial preferences.

The addition of organometallic reagents to aldehydes and ketones can be directed with high diastereoselectivity by employing chiral auxiliaries. For example, additions to α-alkoxy N-tosyl imines can be controlled by the choice of Lewis acid and the geometry of the nucleophilic alkene, leading to high stereocontrol over the newly formed stereocenters. nih.gov Similarly, the addition of allylmagnesium reagents to sterically hindered ketones can proceed with high diastereoselectivity when one face of the carbonyl is effectively blocked. beilstein-journals.org The C₂-symmetric framework of auxiliaries like this compound creates a well-defined chiral pocket that forces the incoming nucleophile to approach the carbonyl or imine from a specific trajectory, thus controlling the stereochemical outcome.

| Electrophile | Nucleophile | Auxiliary/Method | Diastereoselectivity (d.r.) | Reference |

| α-Alkoxy N-Tosyl Imine | Allyl Trimethylsilane | Substrate Control | up to 95:5 | nih.gov |

| N-tert-Butanesulfinyl Keto Aldimine | β-Keto Acid Enolate | Sulfinamide Auxiliary | >95:5 | |

| Ketone | Allylmagnesium Chloride | Substrate Control | High for hindered ketones | beilstein-journals.org |

A notable application of tartrate-derived auxiliaries is in the diastereoselective cyclopropanation of alkenylboronic esters. The closely related and more sterically hindered auxiliary, (2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol, has proven to be highly effective in this transformation. nih.gov When attached to an alkenylboron center, this auxiliary directs the addition of a carbene or carbenoid, leading to the formation of cyclopropylboronic esters with high diastereomeric ratios. nih.gov

A key advantage of using this auxiliary is the enhanced stability of the resulting boronic esters. This stability allows for the chromatographic separation of the diastereomeric cyclopropylboronic esters, providing access to enantiomerically pure compounds. nih.gov Furthermore, the robust nature of the boronic ester permits a range of subsequent chemical transformations on the side-chain—such as oxidation, reduction, and reactions under acidic or basic conditions—without disturbing the boronate moiety. nih.gov For example, cyclopropanation of an alkenylboronic ester derived from the tetraphenyl auxiliary yielded a bicyclopropane product with a 92:8 diastereomeric ratio. nih.gov

| Substrate | Chiral Auxiliary | Reaction | Product | Diastereomeric Ratio (d.r.) | Reference |

| Alkenylboronic Ester | (2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol | Cyclopropanation | Bicyclopropylboronic Ester | 92:8 | nih.gov |

The Michael or conjugate addition is a widely used method for forming C-C bonds by adding a nucleophile to the β-position of an α,β-unsaturated carbonyl compound. Controlling the stereochemistry of the two newly formed chiral centers can be achieved using chiral auxiliaries. The auxiliary, attached to either the Michael donor or acceptor, creates a chiral environment that biases the approach of the reactants. sigmaaldrich.com

For instance, the addition of a chiral glycine-derived Ni(II) complex to an α,β-unsaturated N-acyloxazolidinone (a chiral Michael acceptor) proceeds with excellent topographical control, leading to high diastereoselectivity. sigmaaldrich.com The chiral auxiliary on the acceptor blocks one face, while the chiral ligand on the nucleophile controls its trajectory, a concept known as double diastereoselection. The C₂-symmetric scaffold of this compound or its TADDOL derivatives, when used to form a chiral Lewis acid or attached to the substrate, can effectively shield one prochiral face of the Michael acceptor, directing the incoming nucleophile to the opposite side and thus establishing the stereochemistry of the product. nih.gov

Chiral Induction in Functional Group Transformations

Beyond C-C bond formation, chiral auxiliaries are employed to control stereochemistry during the transformation of functional groups.

While the use of this compound itself as a chiral auxiliary to mediate external esterification or amidation reactions is not widely documented, its more complex TADDOL analogues have been used in related transformations. nih.gov Specifically, titanium-TADDOLate complexes have been employed as catalysts in the enantioselective transesterification of meso cyclic anhydrides. In this desymmetrization reaction, the chiral catalyst differentiates between the two enantiotopic carbonyl groups of the anhydride, leading to a ring-opened half-ester with high enantiomeric excess. This process constitutes a stereoselective esterification where the chiral information resides in the catalyst derived from the auxiliary, rather than having the auxiliary directly attached to the substrate. Chemoenzymatic methods have also been developed for the stereoselective esterification of racemic 2,3-butanediol (B46004), demonstrating that the diol scaffold is amenable to stereoselective transformations, yielding enantiomerically enriched esters.

Use as Protecting Group for Boronic Acids

While this compound itself is a key chiral building block, a notable derivative, (2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol , has demonstrated significant utility as an efficient chiral auxiliary and a robust protecting group for boronic acids. acs.orgnih.govacs.org This derivative is synthesized from dimethyl L-tartrate and features bulky phenyl groups that enhance its effectiveness. researchgate.net

The temporary installation of this chiral auxiliary onto a boronic acid forms a stable boronic ester. acs.org This protection strategy is crucial because it allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the sensitive boronic acid moiety. acs.orgnih.gov The stability of the resulting cyclopropylboronic esters, for instance, is high enough to permit chromatographic separation of the diastereomers. acs.orgnih.govacs.org

Research has shown that boronic esters protected with this auxiliary can undergo various subsequent reactions, including oxidations, reductions, and reactions under acidic, basic, or radical conditions. acs.orgnih.gov This versatility has been applied successfully in the cyclopropanation of alkenylboronic esters, leading to the synthesis of functionalized bicyclopropanes. acs.orgnih.gov

Table 1: Examples of Transformations on Boronic Esters Protected with (2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol

| Starting Material Class | Reagents/Conditions | Transformation Type | Reference |

|---|---|---|---|

| Alkenylboronic Ester | cat. TPAP, NMO, CH₂Cl₂ | Oxidation | acs.org |

| Alkenylboronic Ester | NaH, THF, MeO₂CCH₂P(O)(OMe)₂ | Horner-Wadsworth-Emmons Reaction | acs.org |

| Alkenylboronic Ester | DIBAL-H, THF, -78 °C to r.t. | Reduction | acs.org |

| Alkenylboronic Ester | Et₂Zn, CH₂I₂, ZnI₂ | Simmons-Smith Cyclopropanation | acs.org |

The cleavage of the auxiliary to release the free boronic acid can be accomplished under specific conditions, restoring the boronic acid functionality for further use, such as in Suzuki-Miyaura cross-coupling reactions. acs.orgsigmaaldrich.com

Auxiliary Recovery and Reusability in Catalytic Cycles

A fundamental advantage of using chiral auxiliaries is the ability to recover and reuse them, which is both cost-effective and environmentally conscious. numberanalytics.comyoutube.com After the desired stereoselective transformation is complete, the auxiliary is cleaved from the product. numberanalytics.com This process ideally allows for the straightforward separation of the product from the now-liberated auxiliary, which can then be recycled for use in subsequent reaction cycles. youtube.com

Many chiral auxiliaries and the ligands derived from them are designed to be readily recovered by methods like filtration or chromatography without a significant loss of activity or selectivity. researchgate.net While the principle of recovery and reuse is central to the application of chiral auxiliaries like this compound and its derivatives, specific, detailed industrial-scale recovery protocols are not always published in primary research literature. acs.orgyoutube.com However, the development of efficient recovery processes, such as those involving adsorption on materials like zeolitic imidazolate frameworks (ZIFs) or membrane filtration, is an active area of research for similar diols like 2,3-butanediol, aiming to make their use in large-scale synthesis more sustainable. researchgate.netnih.gov The ability to recycle the chiral auxiliary is a key consideration in the design of economically viable and "green" chemical processes. researchgate.net

Utilization As a Chiral Ligand in Transition Metal Catalyzed Asymmetric Reactions

Design and Synthesis of Ligands Derived from (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol

The synthesis of chiral ligands from this compound involves leveraging its diol functionality to construct more complex molecular architectures. The inherent chirality of the butanediol (B1596017) backbone is transferred to the resulting ligand, which can then induce asymmetry in catalytic processes.

A significant application of the butanediol framework is in the synthesis of chiral diphosphine ligands. These ligands are particularly effective in a variety of transition-metal-catalyzed reactions. A notable synthetic strategy involves using the diol's stereochemistry to control the atropisomerism of a biaryl backbone, creating a highly effective and rigid chiral environment.

A key example is the synthesis of a bridged C₂-symmetric biphenyl (B1667301) phosphine (B1218219) ligand. The process commences with a chiral tether derived from (2R,3R)-butanediol dimesylate, a derivative of the parent diol. nih.gov The synthetic pathway is outlined as follows:

Preparation of Chiral Bis(bromoether) 3 : (2R,3R)-butanediol dimesylate (2) is treated with 2-bromophenol (B46759) (1) to form the chiral bis(bromoether), which serves as the foundational scaffold. nih.gov

Phosphinylation : The ether is then subjected to lithiation with n-butyllithium, followed by reaction with chlorodiphenylphosphine (B86185) to introduce the phosphinyl groups, yielding compound 4. nih.gov

Oxidation and Iodination : The resulting phosphine is oxidized with hydrogen peroxide to the more stable phosphine oxide 5. Subsequent ortho-lithiation and treatment with iodine produces the diiodo biaryl precursor 6. A critical aspect of this step is the reverse addition of the lithiated species to the iodine solution, which dramatically improves the yield to 85%. nih.gov

Intramolecular Coupling and Chirality Transfer : The diiodo compound 6 undergoes an intramolecular Ullmann coupling reaction to form the cyclized biaryl diphosphine dioxide 7 with essentially complete atropdiastereoselectivity. This step effectively transfers the central chirality of the butanediol backbone to axial chirality in the biaryl system. nih.gov

Ligand Formation : The final chiral diphosphine ligand (8) is obtained by the reduction of the phosphine oxide 7 using trichlorosilane (B8805176) and tributylamine. nih.gov

This synthetic route provides a practical method for creating highly specific, enantiomerically pure biaryl phosphine ligands without the need for classical resolution. nih.gov

The synthesis of nitrogen-containing ligands such as chiral amines and oxazolines often starts from chiral amino alcohols. acs.orgwikipedia.org While this compound is a chiral diol, its direct conversion into widely used nitrogen-based ligands like those of the BOX (bis(oxazoline)) or PHOX (phosphinooxazoline) type is not extensively documented in readily available literature. Such a conversion would typically require the chemical transformation of the diol's hydroxyl groups into amino functionalities, a multi-step process that may not be as direct as syntheses from other common chiral pool starting materials.

The diphosphine ligand (8) synthesized from the butanediol dimesylate represents a sophisticated hybrid ligand architecture. nih.gov It combines several chiral elements:

Central Chirality : Derived from the (R,R)-2,3-butanediol backbone.

Axial Chirality : The atropisomeric biphenyl unit, whose stereochemistry is controlled by the chiral backbone during the synthesis.

This combination results in a rigid, C₂-symmetric ligand where the chirality is held in close proximity to the catalytic metal center, making it highly effective for inducing enantioselectivity. nih.gov

Enantioselective Catalytic Processes

Ligands derived from the this compound backbone have demonstrated high efficacy in key enantioselective reactions.

The chiral diphosphine ligand 8, featuring the butanediol-derived chiral tether, has proven to be a highly effective ligand for rhodium- and ruthenium-catalyzed asymmetric hydrogenation of a variety of prochiral substrates. nih.gov The catalyst formed from this ligand delivers high enantioselectivities in the reduction of ketoesters, (acylamino)acrylates, and enol acetates. nih.gov

The effectiveness of this ligand is demonstrated in the hydrogenation of several challenging substrates, consistently yielding the desired products with excellent enantiomeric excess (ee). For example, in the hydrogenation of β-ketoesters, the ligand achieved up to >99% ee. nih.gov

| Substrate | Product | Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Methyl 2-acetamidoacrylate | (R)-N-Acetylalanine methyl ester | [Rh(COD)(8)]BF₄ | >99 | 96 |

| Methyl (Z)-2-acetamidocinnamate | (R)-N-Acetylphenylalanine methyl ester | [Rh(COD)(8)]BF₄ | >99 | 99 |

| Methyl 3-oxobutanoate | (R)-Methyl 3-hydroxybutanoate | Ru(OAc)₂(8) | >99 | 99.4 |

| Ethyl 3-oxobutanoate | (R)-Ethyl 3-hydroxybutanoate | Ru(OAc)₂(8) | >99 | >99 |

| Ethyl benzoylacetate | (R)-Ethyl 3-hydroxy-3-phenylpropanoate | RuCl₂(Rax)-8n | >99 | 98.5 |

| 1-Phenyl-1-acetoxyethene | (R)-1-Phenylethyl acetate | [Rh(COD)(8)]BF₄ | >99 | 97.5 |

While phosphine ligands are extensively used in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, the specific application of ligands derived directly from this compound in this context is not prominently featured in the scientific literature. acs.orgnih.gov The development of effective ligands for AAA often involves tuning both steric and electronic properties, with classes like P,N ligands (e.g., PHOX) and Trost ligands showing significant success. acs.orgalfa-chemistry.com Although the phosphine ligand 8 has a structure suitable for such catalysis, its performance in asymmetric allylic alkylation has not been specifically detailed in the reviewed sources.

Enantioselective Cross-Coupling Reactions

The application of chiral ligands derived from this compound in enantioselective cross-coupling reactions is not a widely reported area of study. Research in this field often focuses on other classes of chiral ligands. For example, ruthenium-catalyzed cross-coupling reactions involving 1,4-butanediol (B3395766) as a substrate have achieved high enantioselectivity using ligands from the JOSIPHOS family, rather than derivatives of the diol itself mdpi.com.

Structure-Activity Relationships in Ligand Design

Due to the limited number of studies employing ligands synthesized from this compound, a systematic structure-activity relationship (SAR) analysis is not available in the literature. SAR studies typically require a series of related ligands to be synthesized and tested to correlate structural modifications with catalytic performance (e.g., enantioselectivity and turnover frequency). Such comprehensive studies for this specific ligand family have not been found.

Role As a Chiral Building Block in Complex Molecule Synthesis

Construction of Chiral Scaffolds and Ring Systems

The inherent chirality and structural features of (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol make it an ideal precursor for the synthesis of various chiral scaffolds and ring systems. These scaffolds are crucial in asymmetric catalysis and molecular recognition.

One of the most notable applications is in the synthesis of chiral phosphine (B1218219) ligands, such as DIOP ((-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane) . wikipedia.orgsigmaaldrich.com DIOP was one of the pioneering C2-symmetric diphosphine ligands used in transition metal-catalyzed asymmetric reactions, particularly hydrogenation. sigmaaldrich.com The synthesis of DIOP commences from tartaric acid, the precursor to this compound, highlighting the fundamental role of this structural motif. wikipedia.org The C2-symmetry of the butanediol (B1596017) backbone is transferred to the resulting ligand, which then effectively induces chirality in the products of the catalyzed reactions.

Another significant application is the construction of chiral crown ethers . kyoto-u.ac.jppsu.edu These macrocyclic polyethers are renowned for their ability to selectively bind cations and chiral organic molecules, a property that is highly dependent on the stereochemistry of the crown ether. The synthesis of chiral crown ethers often incorporates chiral diols derived from natural sources like tartaric acid. By reacting a diol such as 2,3-Bis-O-(2-hydroxyethyl)-1,4-di-O-benzyl-L-threitol, a derivative of the target compound, with appropriate linking agents, macrocycles with predefined chiral cavities are formed. kyoto-u.ac.jp These chiral crown ethers have shown significant promise as catalysts in phase-transfer reactions, inducing high enantioselectivity. psu.edu

Table 1: Examples of Chiral Scaffolds Derived from this compound Precursors

| Chiral Scaffold/Ring System | Precursor Derived From | Key Application |

| DIOP Ligand | L-(+)-Tartaric Acid | Asymmetric Hydrogenation |

| Chiral Crown Ethers | L-(+)-Tartaric Acid | Enantioselective Michael Addition, Phase-Transfer Catalysis |

Precursor for the Asymmetric Synthesis of Advanced Intermediates

This compound and its derivatives serve as crucial starting materials for the synthesis of advanced chiral intermediates, which are subsequently used to build more complex molecules. The defined stereochemistry of the diol allows for the creation of multiple stereocenters with high control.

Threitol-derived chiral auxiliaries are frequently employed in a variety of asymmetric reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions, to produce enantiomerically pure intermediates. researchgate.netscispace.com These auxiliaries guide the stereochemical outcome of a reaction and are then cleaved from the product. For instance, chiral auxiliaries derived from L-threitol have been synthesized and utilized in various stereoselective transformations. acs.org

A notable example is the use of threitol-derived building blocks in the synthesis of versatile intermediates for a range of transformations. For instance, (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, a derivative synthesized from dimethyl L-tartrate, has been extensively used as a protecting group for boronic acids. researchgate.net This protection allows for a wide array of chemical transformations to be performed on other parts of the molecule while preserving the boronic acid functionality, leading to the formation of various diastereo- and enantiomerically pure organoboron reagents which are themselves valuable advanced intermediates. researchgate.net

Table 2: Application of Threitol Derivatives in Synthesizing Advanced Intermediates

| Threitol Derivative | Reaction Type | Resulting Intermediate Class |

| L-Threitol Derived Auxiliaries | Asymmetric Alkylation, Aldol, Diels-Alder | Enantiomerically Pure Carbonyl Compounds |

| (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol | Boronic Acid Protection | Chiral Organoboron Reagents |

Integration into Synthetic Routes for Chiral Natural Products

The ultimate demonstration of a chiral building block's utility is its successful incorporation into the total synthesis of complex natural products. The stereochemical information embedded in this compound can be strategically transferred to the target molecule, often simplifying complex synthetic routes.

A key example is the total synthesis of the ionophore antibiotic X-14547A . wustl.edu The synthesis of the tetrahydropyran (B127337) core of this complex natural product was achieved starting from (-)-diethyl D-tartrate, a direct precursor to the D-threitol framework. This approach highlights how the inherent chirality of the starting material is preserved and utilized to construct a key fragment of the final natural product with high stereocontrol.

Similarly, derivatives of threitol have been instrumental in the synthesis of other natural products. For example, the stereoselective synthesis of the marine antibiotic (-)-malyngolide and its stereoisomers was accomplished using a chiral α-alkoxyketone derived from a chiral pool that includes tartaric acid derivatives. nih.gov The ability to construct key chiral quaternary carbon centers with high diastereoselectivity was crucial to the success of the synthesis. nih.gov

The synthesis of complex biaryl natural products, which often exhibit axial chirality, has also benefited from methodologies that employ chiral auxiliaries and building blocks derived from readily available chiral sources like tartaric acid. nih.gov

Table 3: Integration of Threitol-derived Building Blocks in Natural Product Synthesis

| Natural Product | Key Fragment Synthesized from Threitol Precursor | Synthetic Strategy |

| Ionophore Antibiotic X-14547A | Tetrahydropyran Building Block | Convergent Total Synthesis |

| (-)-Malyngolide | Chiral Quaternary Carbon Synthon | Stereoselective Synthesis from a Chiral α-alkoxyketone |

Mechanistic Investigations of Chiral Induction and Recognition

Transition State Analysis in Stereoselective Processes

The stereochemical outcome of a reaction is determined by the relative energy of the diastereomeric transition states. Computational modeling, such as Density Functional Theory (DFT), allows for the detailed geometric and energetic analysis of these transient structures. e3s-conferences.org In reactions involving chiral acetals derived from diols, the C2 symmetry of auxiliaries like (R,R)-2,3-butanediol, a close structural analog of the title compound, is highly effective in creating a biased chiral environment.

For instance, in the diastereoselective cleavage of chiral acetals by organocopper reagents, the reaction proceeds through a transition state where the incoming nucleophile attacks in an anti-fashion relative to the adjacent substituent on the dioxolane ring. iupac.org The preferred transition state is one that minimizes steric hindrance. The acetal (B89532) derived from (R,R)-2,3-butanediol, when reacted with PhCu,BF3, demonstrates high diastereoselectivity, which is rationalized by analyzing the competing transition state models. iupac.org The analysis suggests that the lowest energy pathway involves the coordination of the Lewis acid (BF3) to one of the acetal oxygens, followed by a nucleophilic attack (SN2' type) that preferentially occurs from the less sterically encumbered face. iupac.org Computational studies on similar cycloaddition reactions show that the formation of endo or exo products can be predicted by calculating the activation energies of the respective transition states, with the kinetically favored product arising from the lower energy barrier. longdom.org

Table 1: Diastereoselectivity in the Reaction of Phenylcopper-Boron Trifluoride with Chiral Acetals of Crotonaldehyde iupac.org

| Chiral Auxiliary Diol | Diastereomeric Excess (d.e. %) | Yield (%) |

|---|---|---|

| (R,R)-2,3-Butanediol | 86 | 85 |

| (2R,4R)-2,4-Pentanediol | 90 | 80 |

| (S,S)-1,2-Diphenyl-1,2-ethanediol | 98 | 88 |

Kinetics and Thermodynamics of Asymmetric Transformations

The study of kinetics and thermodynamics provides quantitative data on reaction rates and equilibrium positions, which are fundamental to optimizing asymmetric transformations. escholarship.org Kinetic studies on the esterification of the parent compound, 2,3-butanediol (B46004), with acetic acid using a heterogeneous catalyst have been conducted to build a comprehensive reaction model. researchgate.net This model determines the kinetic and thermodynamic constants for the two-step reaction, involving the formation of a monoester and a diester. researchgate.net

The reaction system can be described by two consecutive reversible reactions, and the associated thermodynamic equilibrium constants (K1 and K2) can be determined experimentally. researchgate.net Such studies show that while increasing the ratio of one reactant can shift the equilibrium towards the product, it may also dilute the medium and slow the time to reach equilibrium. researchgate.net

In a different context, thermodynamic calculations were performed on a derivative of 1,4-dinitro-2,3-butanediol to assess the favorability of an elimination reaction. mdpi.com By calculating the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the conversion of (R,R)-2,3-diacetoxy-1,4-dinitrobutane to different isomers of 1,4-dinitro-1,3-butadiene, researchers concluded that the (1E,3E) isomer is the most thermodynamically stable product. mdpi.com

Table 2: Calculated Thermodynamic Parameters for the Dehydro-acetylation of (RR)-2,3-diacetoxy-1,4-dinitrobutane mdpi.com

| Product Isomer | ΔH (kcal/mol) | ΔG (kcal/mol) | ΔS (cal/mol·K) |

|---|---|---|---|

| (1E,3E)-1,4-dinitro-1,3-butadiene | 36.21 | -12.22 | 162.42 |

| (1E,3Z)-1,4-dinitro-1,3-butadiene | 38.93 | -9.10 | 161.08 |

| (1Z,3Z)-1,4-dinitro-1,3-butadiene | 42.50 | -5.64 | 161.45 |

Intermolecular Interactions Governing Enantiodiscrimination

Enantiodiscrimination, the ability of a chiral entity to differentiate between enantiomers or enantiotopic faces of a prochiral molecule, is governed by non-covalent intermolecular interactions. In the context of (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol, these interactions include steric repulsion, hydrogen bonding, and dipole-dipole interactions. When used as a chiral auxiliary to form an acetal, the rigid C2-symmetric dioxolane ring structure effectively blocks one face of a reacting center, forcing an incoming reagent to approach from the opposite, less hindered face. iupac.org

The substituents on the chiral backbone play a critical role. The methyl groups in the parent (R,R)-2,3-butanediol create a steric field that directs the stereochemical course of the reaction. iupac.org The methoxy (B1213986) groups in this compound add another layer of complexity, potentially acting as Lewis basic sites for coordination with metal catalysts or reagents, thereby creating a more ordered and rigid transition state assembly. This pre-organization is key to achieving high levels of stereoselectivity. Computational techniques like Distortion/Interaction Analysis (DIA) can be used to parse the energies of these interactions, separating the energy required to distort the reactants into their transition state geometries from the actual interaction energy between them. nih.gov

Stereoelectronic Effects and Conformational Preferences in Chiral Environments

Stereoelectronic effects describe how the electronic properties of orbitals influence the stereochemical outcome of a reaction. In this compound, the gauche conformation between the vicinal oxygen atoms is a key feature. The preferred conformation of the C-O bonds and the orientation of the methoxy groups can influence the nucleophilicity and electrophilicity of adjacent centers.

When complexed with a Lewis acid, the conformational preferences of the resulting structure become more rigid. The chelation of a metal ion by the two hydroxyl groups (or the methoxy groups after derivatization) locks the backbone into a specific conformation. This rigid structure presents a well-defined chiral environment, amplifying the stereodirecting effect of the auxiliary. For example, in reactions involving metal enolates, the formation of a five- or six-membered chelate ring involving the chiral auxiliary dictates the facial selectivity of subsequent alkylation or aldol (B89426) reactions. The alignment of orbitals in this fixed conformation, a classic stereoelectronic effect, ensures that the reaction proceeds through the lowest energy pathway to afford a single major stereoisomer. nih.gov

Computational and Theoretical Studies of R,r + 1,4 Dimethoxy 2,3 Butanediol and Its Derivatives

Conformational Analysis and Energy Minimization

The three-dimensional structure of a molecule is fundamental to its chemical behavior. Conformational analysis of diols like 1,4-dimethoxy-2,3-butanediol and its parent compound, 2,3-butanediol (B46004), reveals the most stable arrangements of their atoms and the energy barriers between different conformations.

Detailed studies on the diastereomers of 2,3-butanediol using matrix-isolation infrared spectroscopy combined with Density Functional Theory (DFT) calculations have identified the preferred conformers. researchgate.netnih.gov For both (R,S) and (S,S)-2,3-butanediol, the most stable conformations feature a gauche arrangement around the central C-C bond, which allows for the formation of a weak intramolecular hydrogen bond between the two hydroxyl groups. researchgate.netnih.gov This hydrogen bonding is a critical factor in stabilizing the gauche conformer over other arrangements. researchgate.net

Computational methods have quantified the energy differences and rotational barriers within these molecules. The energy barriers for the internal rotation of the hydroxyl (-OH) groups are relatively low, calculated to be less than 4 kJ/mol, while the barriers for rearranging the O-C-C-O dihedral angle are significantly higher, ranging from 20 to 30 kJ/mol. researchgate.netnih.gov This indicates that while the hydroxyl groups can rotate with relative ease, the carbon backbone is more rigid.

Table 1: Calculated Rotational Energy Barriers for 2,3-Butanediol Diastereomers

| Parameter | Calculated Value (kJ/mol) |

|---|---|

| Barrier to internal rotation of OH groups | < 4 |

| Barrier for O-C-C-O dihedral angle rearrangement | 20 - 30 |

Data sourced from DFT (B3LYP)/6-311++G* level of theory calculations.* researchgate.netnih.gov

For the derivative 1,4-dinitro-2,3-butanediol, computational analysis was used to optimize the geometries of the (RR) and (RS) isomers as part of a study to understand reaction pathways. mdpi.com These energy minimization studies are crucial first steps for more complex calculations.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for investigating the electronic properties of molecules. These methods provide insights into electron distribution, molecular orbitals, and sites of reactivity.

Studies on dimethoxybenzene derivatives, which share the methoxy (B1213986) functional group with the target compound, have employed various DFT functionals like B3LYP and PBE to analyze electronic properties. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is another powerful tool derived from these calculations. MEP maps visualize the electrostatic potential on the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.net For instance, in dimethoxybenzene derivatives, MEP analysis has revealed that some isomers act as hydrogen bond donors while others are strong hydrogen bond acceptors, which dictates their intermolecular interactions. nih.gov For (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol, the oxygen atoms of the hydroxyl and methoxy groups would be expected to be nucleophilic sites.

Table 2: Application of DFT Functionals in Studying Related Compounds

| DFT Functional | Application | Key Findings | Reference |

|---|---|---|---|

| B3LYP/6-311++G** | Conformational analysis of 2,3-butanediol | Calculated conformer energies and rotational barriers. nih.gov | nih.gov |

| B3LYP, PBE0, PBE | Electronic properties of dimethoxybenzene derivatives | Determined HOMO-LUMO gaps and MEPs, indicating stability and reactivity sites. nih.gov | nih.gov |

| B3LYP/6-31G(d) | Thermodynamic analysis of 1,4-dinitro-1,3-butadiene synthesis | Predicted the most stable geometric isomer as the favored reaction product. mdpi.com | mdpi.com |

These theoretical calculations have proven to be highly accurate, with good correlation often observed between theoretical and experimental data, such as NMR chemical shifts. epstem.net

Molecular Modeling of Chiral Recognition and Catalyst-Substrate Interactions

Molecular modeling is a key technique for understanding how chiral molecules like this compound interact with other chiral species, a process known as chiral recognition. This is particularly important in chromatography and catalysis.

Molecular dynamics (MD) simulations are used to model the interactions between a chiral selector (like a chiral stationary phase in HPLC) and an analyte. nih.gov These simulations can elucidate the mechanism of enantiorecognition. The driving forces are often a combination of interactions, including hydrogen bonding and electrostatic forces. nih.gov In zwitterionic systems, a "double ion-pairing" mechanism, where both positive and negative charges on the selector and analyte interact, has been identified as a crucial factor. nih.gov

For a molecule like this compound, the hydroxyl groups are capable of acting as hydrogen bond donors and acceptors, while the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. These functionalities would be key interaction points when the molecule binds to a chiral catalyst or stationary phase. The specific (R,R) configuration creates a unique three-dimensional arrangement of these groups, allowing for stereospecific binding and recognition of other chiral molecules.

Prediction of Stereochemical Outcomes and Reaction Pathways

A significant application of computational chemistry is the prediction of reaction outcomes, including stereoselectivity and reaction pathways. By calculating the energies of transition states and intermediates, chemists can forecast the most likely product of a reaction.

Quantum chemical methods can be used to trace reaction paths in reverse, from a desired product back to potential reactants. nih.gov This involves automated reaction path searching on a potential energy surface, which can identify plausible synthetic routes. nih.gov For example, a combined approach using an artificial force-induced reaction (AFIR) method and rate constant matrix contraction (RCMC) has been applied to known reactions to successfully identify the reactants and the reaction network. nih.gov

In the context of stereochemistry, computational models are used to predict which diastereomer or enantiomer will be preferentially formed. For example, DFT calculations were used to determine the most thermodynamically stable isomer of 1,4-dinitro-1,3-butadiene, which was found to be the (1E,3E) form, consistent with experimental observations. mdpi.com Similarly, computational studies have been essential in understanding the diastereodivergent synthesis of complex molecules, where reaction conditions can be tuned to favor one diastereomer over another. researchgate.net These predictive capabilities are crucial for designing efficient asymmetric syntheses.

Derivatization and Chemical Modification for Enhanced Academic Applications

Synthesis of Modified Chiral Auxiliaries and Ligands

The primary strategy for modifying (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol involves the transformation of its 1,2-diol moiety into cyclic structures, such as acetals, ketals, or boronates. These derivatives can act as chiral auxiliaries or be further functionalized into sophisticated chiral ligands for metal-catalyzed reactions.

A key class of auxiliaries derived from related chiral diols are acetals and ketals formed by reacting the diol with an aldehyde or ketone. This approach has been extensively applied to create chiral auxiliaries for a wide array of asymmetric transformations, including alkylations, cyclopropanations, and cycloaddition reactions. sfu.ca While this compound itself can be used to form such acetals, a notable and more sterically demanding analogue, (2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol, has been synthesized and employed as an efficient chiral auxiliary. nih.govacs.org This derivative is prepared from the dimethyl ester of tartaric acid and serves as a robust protecting group for boronic acids, facilitating diastereoselective reactions. nih.govacs.org

The diol functionality is also central to the synthesis of chiral ligands containing phosphorus, nitrogen, or sulfur donor atoms. These are typically prepared via multi-step sequences. For instance, the hydroxyl groups can be converted to leaving groups (e.g., tosylates or mesylates) and subsequently displaced by nucleophilic phosphide, amine, or thiolate reagents. rsc.org This modular approach allows for the introduction of a wide variety of coordinating groups, leading to bidentate, tridentate, or even more complex ligand architectures. The resulting ligands, such as phosphines, amines, and thioureas, can then be complexed with transition metals (e.g., rhodium, iridium, palladium, copper) to generate catalysts for enantioselective reactions. rsc.orgresearchgate.netnih.gov

The synthesis of TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) analogues represents another important derivatization pathway. researchgate.netnih.govethz.ch TADDOLs are prepared from acetals or ketals of tartrate esters through reaction with Grignard reagents. researchgate.netethz.ch By analogy, this compound can be considered a precursor to simpler, non-aromatic diol-based ligands whose steric and electronic properties can be systematically varied. researchgate.net

Strategies for Tuning Stereoselectivity and Reactivity

The stereochemical outcome of a reaction controlled by a chiral auxiliary or ligand is highly dependent on the three-dimensional structure of the controller. Modifications to the this compound backbone allow for the systematic tuning of its derivatives to optimize stereoselectivity and reactivity.

Steric Tuning: The most common strategy involves altering the size of the substituents on the diol-derived scaffold. For example, in the formation of chiral acetals or ketals, using different aldehydes or ketones (e.g., acetaldehyde (B116499) vs. pivalaldehyde) introduces varying degrees of steric hindrance. This steric bulk influences the conformation of the reactive intermediate and effectively shields one face of the substrate, directing the attack of an incoming reagent to the less hindered face. wikipedia.orgresearchgate.net In the case of the highly substituted (2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol auxiliary, the bulky phenyl groups create a well-defined chiral pocket that enforces high diastereoselectivity in reactions such as the cyclopropanation of alkenylboronic esters. nih.gov

Electronic Tuning: The electronic nature of the chiral ligand can be modified to influence the reactivity of the metal center it coordinates to. For phosphine (B1218219) ligands derived from the butanediol (B1596017) scaffold, replacing alkyl groups with electron-withdrawing (e.g., phenyl) or electron-donating groups alters the Lewis acidity of the metal catalyst. This, in turn, can affect reaction rates and selectivity. nih.gov Similarly, for derivatives used as chiral solvating agents in NMR studies, introducing electron-rich or electron-poor aromatic rings can enhance the differential interactions with the enantiomers of an analyte through mechanisms like π-π stacking. unipi.it

An example of tuning is seen in the diastereoselective cyclopropanation of (E)-alkenylboronic esters using the (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol auxiliary. The choice of reagent for the cyclopropanation dictates the stereochemical outcome.

| Alkene (R) | Reagent | Yield (%) | Diastereomeric Ratio (d.r.) |

| n-Hexyl | CH₂I₂ / Et₂Zn | 91 | 95:5 |

| Phenyl | CH₂I₂ / Et₂Zn | 88 | >95:5 |

| Cyclohexyl | CH₂I₂ / Et₂Zn | 89 | >95:5 |

| tert-Butyl | CH₂I₂ / Et₂Zn | 83 | >95:5 |

| n-Hexyl | CH(N₂)CO₂Et / Rh₂(OAc)₄ | 80 | 85:15 |

Data sourced from Hoffmann, R. W., & Stiasny, H. C. (2000). J Org Chem, 65(26), 9194-200. nih.gov

Structure-Property Relationships of Chemically Modified Derivatives

The relationship between the structure of a chiral auxiliary or ligand and its performance is fundamental to designing effective asymmetric transformations. For derivatives of this compound, key structural features influencing their properties include the C₂-symmetric backbone, the nature of the diol protecting group, and the identity of any additional ligating atoms.

The C₂-symmetry of the butanediol scaffold is a crucial feature. In catalysis, this symmetry reduces the number of possible diastereomeric transition states, which often simplifies analysis and leads to higher enantioselectivity. sfu.ca The rigidity of the backbone, particularly when incorporated into a five-membered dioxolane or boronate ring, is also vital. A more rigid structure provides a more predictable and well-defined chiral environment, which is essential for effective stereochemical communication.

The properties of the substituents at the 1- and 4-positions significantly impact performance. The methoxy (B1213986) groups in the parent compound are relatively small and electron-donating. Replacing the hydrogens at these positions with bulky groups, such as in (2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol, dramatically increases steric hindrance. This modification enhances the stability of derived boronic esters, allowing them to be purified by chromatography and to withstand a variety of reaction conditions (acidic, basic, or radical) without decomposition. nih.govacs.org This increased stability is a direct consequence of the steric shielding provided by the tetraphenyl moiety, which protects the boron center from unwanted side reactions.

When modified into ligands, the nature of the donor atoms (e.g., P, N, S) and the groups attached to them dictate the ligand's electronic and steric profile. For example, phosphine ligands with bulky alkyl groups are more electron-rich (more basic) and have a larger cone angle than those with aryl groups. These differences affect how the ligand binds to a metal and the reactivity of the resulting complex. The choice between a hard donor like nitrogen and a soft donor like phosphorus will determine the ligand's affinity for different metal centers, allowing for the creation of catalysts tailored to specific reactions. rsc.org

Applications in Chiral Derivatization for Analytical Research

Beyond its use in synthesis, this compound and its derivatives serve as chiral derivatizing agents (CDAs) for the analysis of enantiomeric mixtures. A CDA is an enantiomerically pure reagent that reacts with a mixture of enantiomers to form a mixture of diastereomers. nih.gov Since diastereomers have different physical properties, they can be distinguished and quantified using standard analytical techniques like NMR spectroscopy or HPLC. nih.govresearchgate.net

This compound is particularly useful for determining the enantiomeric purity of chiral ketones. sigmaaldrich.com The diol reacts with a racemic or scalemic ketone under acidic catalysis to form a pair of diastereomeric ketals (dioxolanes).

In ¹³C-NMR spectroscopy, the carbon atoms of the two diastereomeric ketals are in slightly different chemical environments, leading to separate signals. sigmaaldrich.com By integrating the signals corresponding to each diastereomer, the enantiomeric excess (ee) of the original ketone sample can be accurately determined. The methoxy groups of the auxiliary provide sharp, easily identifiable signals in both ¹H and ¹³C-NMR spectra, aiding in the analysis.

| Analyte Type | Derivatizing Agent | Analytical Method | Principle |

| Chiral Ketones | This compound | ¹³C-NMR Spectroscopy | Formation of diastereomeric ketals with distinct chemical shifts. sigmaaldrich.com |

| Chiral Alcohols, Amines | Acyl chlorides derived from chiral diols | HPLC, NMR Spectroscopy | Formation of diastereomeric esters or amides, separable by chromatography or distinguishable by NMR. nih.gov |

| Carboxylic Acids | Chiral diol derivatives | NMR, Fluorescence Spectroscopy | Formation of diastereomeric esters, enabling quantification via spectral differences. |

The effectiveness of a CDA depends on several factors, including the ease of the derivatization reaction, the stability of the resulting diastereomers, and, crucially, the degree of separation between the analytical signals (e.g., chemical shift difference, Δδ, in NMR, or resolution factor, Rₛ, in HPLC). The structural rigidity and well-defined stereochemistry of the butanediol scaffold contribute to producing diastereomers with significantly different conformations, which often translates to good analytical resolution. researchgate.netnih.gov

Future Perspectives and Emerging Research Directions

Integration with Flow Chemistry and High-Throughput Experimentation

The fields of flow chemistry and high-throughput experimentation (HTE) offer powerful platforms for accelerating reaction discovery and optimization. The integration of (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol into these platforms represents a significant area of future development. As a chiral building block, it can be used to generate libraries of chiral ligands or catalysts. HTE screening of these libraries against various substrates and reaction conditions could rapidly identify optimal systems for new asymmetric transformations.

In flow chemistry, the continuous processing of reactions offers superior control over parameters like temperature, pressure, and reaction time, which is particularly advantageous for sensitive and highly selective stereochemical reactions. Utilizing this compound as a starting material or a chiral ligand in continuous-flow systems could lead to more efficient, scalable, and safer manufacturing processes for enantiomerically pure fine chemicals and pharmaceuticals.

Application in Supramolecular Chirality and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and van der Waals forces. researchgate.net When chiral molecules are used as building blocks, they can impart their handedness to the entire supramolecular structure, a phenomenon known as supramolecular chirality. acs.orgtaylorandfrancis.com

This compound is an ideal candidate for this application. Its defined (R,R) stereochemistry, C₂-symmetry, and the presence of hydroxyl groups capable of acting as hydrogen-bond donors make it a powerful tool for directing the self-assembly of achiral molecules into ordered, chiral superstructures. acs.org Future research will likely explore its use in creating helical polymers, chiral liquid crystals, and functional nanomaterials where the transfer of chirality from the molecular to the macroscopic level can induce unique optical or electronic properties. taylorandfrancis.com These self-assembled systems have potential applications in chiral sensing, enantioselective separations, and advanced optical materials.

Sustainable and Green Chemistry Approaches in Utilization

The principles of green chemistry favor the use of renewable feedstocks and the development of environmentally benign processes. The parent compound, 2,3-butanediol (B46004) (2,3-BDO), is recognized as a key platform chemical that can be sustainably produced from the microbial fermentation of renewable resources like glucose, glycerol, and lignocellulosic biomass. mdpi.comtaylorfrancis.comnih.gov This biological route is a more environmentally friendly alternative to traditional petroleum-based chemical synthesis. nih.gov

As a derivative, this compound is intrinsically linked to this green chemistry approach, as its synthesis originates from L-(+)-tartaric acid, a widely available natural product. A significant application of 2,3-BDO and its derivatives lies in their conversion to valuable biofuels and bioplastics. researchgate.net For instance, 2,3-BDO can be converted into high-value chemicals like methyl ethyl ketone (MEK), a fuel additive, and 1,3-butadiene, a key monomer for synthetic rubber. mdpi.comnih.govresearchgate.net Future research will focus on optimizing the conversion of bio-derived this compound into these and other valuable products, contributing to a circular economy and reducing dependence on fossil fuels. researchgate.net

The efficiency of microbial 2,3-BDO production has been a major research focus, with various microorganisms and feedstocks being investigated to maximize yield and productivity.

Table 1: Examples of Microbial Production of 2,3-Butanediol from Various Feedstocks

| Microorganism | Feedstock | Concentration (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

|---|---|---|---|---|---|

| Klebsiella pneumoniae | Glucose | 150 | 0.48 | 3.95 | researchgate.net |

| Klebsiella oxytoca KMS005 | Glucose | 117.4 | 0.49 | 1.20 | mdpi.com |

| Enterobacter cloacae SG1 | Oat Hull Hydrolysate | 37.59 | - | - | nih.gov |

| Enterobacter ludwigii (mutant) | Glucose-rich BSG Hydrolysate | 118.5 | 0.43 | 1.65 | |

| Clostridium autoethanogenum | Syngas (CO, H₂) | - | - | - | nih.gov |

Exploration of Novel Reactivities and Catalytic Cycles

While this compound is known as a chiral building block, its full potential in catalysis remains an active area of exploration. Its C₂-symmetric diol structure is a common motif in highly effective chiral ligands for asymmetric catalysis. Future work will involve incorporating this specific diol into new ligand scaffolds, such as phosphites, thioethers, or N-heterocyclic carbenes. acs.orgnih.gov

These novel ligands can then be used to form complexes with transition metals like palladium, rhodium, or nickel to create catalysts for a wide range of enantioselective reactions. nih.govresearchgate.net The steric and electronic properties conferred by the methoxy (B1213986) groups could offer unique advantages in controlling the stereochemical outcome of catalytic cycles, such as asymmetric hydrogenation, C-H functionalization, or cross-coupling reactions. nih.gov A key research direction is to move beyond its role as a simple chiral auxiliary and develop catalytic systems where the ligand derived from this compound is central to achieving high efficiency and enantioselectivity in previously challenging chemical transformations.

常见问题

Q. How is this compound characterized in complex mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used, with retention time and fragmentation patterns confirming identity. For instance, in plant extracts, it was identified at retention times correlating with derivatives like glycolaldehyde dimethyl acetal . Sensor arrays with polymer-modified quartz tuning forks (QTF) can detect concentrations as low as 0.1 ppm, with class-specific response patterns .

Q. What are the primary applications of this compound in experimental systems?

- Methodological Answer : It serves as a chiral auxiliary in asymmetric synthesis and a precursor for bioactive molecules. In biomedical research, it is investigated as a volatile organic metabolite (VOM) in exhaled breath for breast cancer biomarker studies, requiring validation via controlled clinical trials with gas chromatography and statistical classifiers .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during microbial synthesis of this compound?

- Methodological Answer : Metabolic engineering strategies include overexpressing R,R-2,3-butanediol dehydrogenase and suppressing competing pathways (e.g., diacetyl reductase). Gamma-ray mutagenesis of Paenibacillus polymyxa has yielded strains with 33% higher dehydrogenase activity, improving optical purity . Fed-batch fermentation with controlled carbon feeding further enhances yield and reduces byproducts .

Q. What experimental designs address discrepancies in biomarker studies involving this compound?

- Methodological Answer : Contradictions in VOM concentrations (e.g., breast cancer vs. healthy cohorts) require rigorous validation. Cross-study comparisons should standardize breath sampling protocols (e.g., exhaled air collection via Tedlar bags), normalize against internal standards, and employ multivariate analysis (e.g., PCA or machine learning) to distinguish noise from true biomarkers . Replicating results across diverse cohorts and pathological stages is critical .

Q. How does stereochemistry influence the compound’s interaction with biological systems?

- Methodological Answer : The (R,R) configuration enhances binding specificity in enzymatic systems. For example, in microbial metabolism, chiral recognition by dehydrogenases determines pathway flux toward R,R-2,3-BDO versus meso or S,S isomers. Comparative studies using stereoisomers (e.g., 1,2-, 1,3-, and 1,4-butanediols) reveal divergent pharmacokinetic profiles, necessitating enantioselective assays (e.g., chiral HPLC) .

Q. What analytical challenges arise when detecting low concentrations (≤1 ppm) of this compound?

- Methodological Answer : Sensitivity limitations in GC-MS require derivatization (e.g., silylation) to enhance volatility. QTF sensor arrays with polymer coatings (e.g., polydimethylsiloxane) improve selectivity via affinity-based adsorption, but calibration against known concentrations (0.1–20 ppm) is essential to avoid false positives . Cross-reactivity with structurally similar diols (e.g., 2,3-butanediol) must be mitigated using multi-sensor redundancy .

Data Analysis and Interpretation